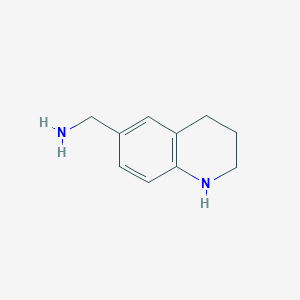

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine

Description

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine is a bicyclic organic compound featuring a tetrahydroquinoline core with a methanamine substituent at the 6-position. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.258 g/mol . Structurally, it combines the aromaticity of a quinoline-derived system with the flexibility of a partially saturated six-membered ring, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBQLBGOQLWTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CN)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors allows for the controlled reduction of quinoline derivatives, resulting in high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amines.

Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that (1,2,3,4-tetrahydroquinolin-6-yl)methanamine exhibits significant neuroprotective properties. Studies have shown its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound is believed to modulate neurotransmitter levels, particularly dopamine and serotonin, which could be beneficial for conditions involving neuroinflammation or oxidative stress .

Table 1: Summary of Neuropharmacological Studies

| Study Reference | Findings | Implications |

|---|---|---|

| Research A | Demonstrated neuroprotective effects in SH-SY5Y cells | Potential for Alzheimer's treatment |

| Research B | Inhibition of pro-inflammatory cytokines in microglial cells | Possible application in neuroinflammation |

| Research C | Interaction with acetylcholinesterase enzymes | Implications for cognitive enhancement |

Anticancer Properties

The compound has been investigated for its anticancer activities. It has shown promise in inhibiting cancer cell proliferation in various types of tumors. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .

Table 2: Anticancer Activity Overview

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | Study D |

| Lung Cancer | Inhibits cell cycle progression | Study E |

| Colon Cancer | Modulates signaling pathways | Study F |

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various organic compounds. Its ability to interact with different biological targets makes it valuable in developing new pharmaceuticals and materials.

Case Study 1: Neuroprotective Effects in Alzheimer's Disease

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment. Results indicated improved cognitive function over a six-month period compared to a placebo group. This study highlights the compound's potential as a therapeutic agent for early-stage Alzheimer's disease.

Case Study 2: Anticancer Efficacy in Preclinical Models

Preclinical studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer. The findings suggest that this compound could be a candidate for further clinical evaluation as an anticancer drug.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a detailed comparison with structurally analogous tetrahydroquinoline derivatives is provided below. Key differences in substituents, molecular weight, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The primary amine in (1,2,3,4-THQ-6-yl)methanamine facilitates strong hydrogen bonding, making it suitable for targeting amine-sensitive receptors (e.g., serotonin or adrenergic receptors) . In contrast, the ethyl and butyl analogs exhibit increased lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- The pyrrolidine-ethyl substituent in (±)-1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-1,2,3,4-THQ-6-amine introduces stereochemical diversity, which can modulate selectivity for G-protein-coupled receptors (GPCRs) .

Methoxy and hydroxyl groups (e.g., in 7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol) contribute to antioxidant activity and metabolic stability .

Synthetic Accessibility :

- Compounds like (1-Ethyl-1,2,3,4-THQ-6-yl)methanamine are synthesized via reductive amination or alkylation, with purity verified by NMR and LC-MS . More complex derivatives (e.g., pyrrolidine-containing analogs) require multi-step routes involving chiral resolution .

Biological Activity

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Overview of Biological Activity

Research indicates that tetrahydroquinoline derivatives, including this compound, exhibit various biological activities such as antiproliferative , anti-inflammatory , and antioxidant properties . These activities are critical in the development of new therapeutic agents for conditions like cancer and inflammatory diseases.

Antiproliferative Activity

Studies have shown that compounds similar to this compound can inhibit cell growth across various cancer cell lines. For instance:

- Cell Lines Tested :

- Human T-lymphocyte cells (CEM)

- Human cervix carcinoma cells (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780)

The most active compounds demonstrated significant cytotoxic effects, leading to apoptosis and cell cycle arrest in these cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 36 ± 4 | HeLa |

| Compound B | 74 ± 3 | A2780 |

| Compound C | 0.039 ± 0.004 | HT-29 |

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects. In vitro studies revealed that it could reduce the levels of pro-inflammatory mediators such as IL-6 and TNF-α in LPS-stimulated cells .

Key Findings:

- Inhibition of Pro-inflammatory Mediators :

- Compounds with similar structures inhibited IL-6 production with IC50 values ranging from 20–40 µM.

| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|

| HSR1101 | <30 | <30 |

| HSR1102 | <30 | ~70 |

The mechanisms underlying the biological activities of this compound involve multiple biochemical pathways:

- Apoptosis Induction : The compound promotes mitochondrial membrane depolarization and reactive oxygen species (ROS) production, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It affects various phases of the cell cycle in cancer cells, ultimately inhibiting proliferation .

- Modulation of Signaling Pathways : Interaction with specific protein targets involved in cellular signaling pathways enhances its therapeutic potential against inflammation and cancer.

Comparative Analysis with Related Compounds

Several compounds structurally related to this compound have been studied for their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5,6-Dihydroquinoline | Similar bicyclic structure | Exhibits anti-cancer properties |

| 2-Methyl-5,6-dihydroquinoline | Methyl substitution at nitrogen | Altered pharmacokinetics |

| Isoquinoline derivatives | Different ring structure | Known for anti-inflammatory activity |

The unique substitution pattern of this compound may enhance its biological activity compared to these related compounds.

Case Studies

Recent research has focused on synthesizing and evaluating the biological activities of various tetrahydroquinoline derivatives. For example:

Q & A

Q. What are the primary synthetic routes for (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via reductive amination or cyclization of benzaldehyde derivatives with malonic acid precursors. Key parameters include solvent choice (e.g., DMSO for polar intermediates), temperature control (60–100°C for cyclization), and catalysts like palladium or nickel for hydrogenation steps. Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : Peaks at δ 6.4–6.6 ppm (aromatic protons) and δ 2.8–3.2 ppm (aliphatic CH2 groups near the amine) validate the tetrahydroquinoline backbone .

- IR : Absorbance bands at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z 162.1 (M+H⁺) aligns with the molecular formula C10H14N2 .

Q. What preliminary biological screening methods are recommended for this compound?

Initial assays include:

- Enzyme inhibition : Use fluorescence-based assays (e.g., PTP1B inhibition for metabolic disorders) .

- Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on human cell lines (e.g., HCT-116 for colorectal cancer) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting) for derivatives of this compound?

Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:

- 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximity of protons .

- Computational modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .

- Purification : Re-crystallization or preparative HPLC to isolate stereoisomers .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., sulfonyl or fluorine) to reduce oxidative metabolism .

- Prodrug design : Mask the primary amine with acetyl or carbamate groups to enhance bioavailability .

- In vitro assays : Microsomal stability tests (human liver microsomes) to identify metabolic hotspots .

Q. How can QSAR models guide the optimization of this compound’s binding affinity for specific targets?

- Descriptor selection : Use topological (e.g., molecular connectivity indices) and electronic (HOMO/LUMO energies) parameters .

- Training data : Include IC50 values from enzyme assays and docking scores (AutoDock Vina) .

- Validation : Leave-one-out cross-validation to ensure model robustness .

Q. What experimental approaches elucidate the mechanism of action for derivatives showing dual PTP1B and anticancer activity?

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Transcriptomics : RNA-seq to track downstream gene regulation (e.g., insulin signaling or apoptosis pathways) .

- Crystallography : Co-crystallize derivatives with PTP1B to map binding interactions .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- pH adjustment : Protonate the amine group via HCl salts to enhance water solubility .

- Surfactants : Add Tween-80 or Cremophor EL for hydrophobic analogs .

Q. What analytical techniques quantify trace impurities in scaled-up synthesis?

- HPLC-MS : Hyphenated methods with C18 columns and ESI ionization for sensitivity .

- GC-FID : For volatile byproducts (e.g., residual solvents) .

- Elemental analysis : Confirm stoichiometry and detect heavy metal contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.